molecular formula C23H19FN2O4 B11136644 5-[(4-fluorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

5-[(4-fluorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

Cat. No.: B11136644
M. Wt: 406.4 g/mol
InChI Key: AIVVFRBZDPAQQO-UHFFFAOYSA-N
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Description

5-[(4-fluorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, a methoxyphenoxy group, and a pyrazolylphenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol typically involves multiple steps:

    Formation of the Pyrazole Core: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Attachment of the Methoxyphenoxy Group: The next step involves the introduction of the methoxyphenoxy group to the pyrazole ring. This can be done via nucleophilic aromatic substitution, where the pyrazole reacts with a methoxyphenol derivative in the presence of a base.

    Introduction of the Fluorobenzyl Group: The final step is the attachment of the fluorobenzyl group to the phenol ring. This can be achieved through an etherification reaction, where the phenol reacts with a fluorobenzyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group in 5-[(4-fluorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced at various positions, such as the nitro group (if present) or the pyrazole ring, depending on the specific substituents.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-fluorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the design of derivatives with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other high-value products.

Mechanism of Action

The mechanism by which 5-[(4-fluorobenzyl)oxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, can influence its reactivity and interactions with biological targets, potentially enhancing its efficacy in various applications.

Properties

Molecular Formula

C23H19FN2O4

Molecular Weight

406.4 g/mol

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C23H19FN2O4/c1-28-17-3-2-4-19(11-17)30-22-13-25-26-23(22)20-10-9-18(12-21(20)27)29-14-15-5-7-16(24)8-6-15/h2-13,27H,14H2,1H3,(H,25,26)

InChI Key

AIVVFRBZDPAQQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O

Origin of Product

United States

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